Paraquat methosulfate
CAS No.: 2074-50-2
Cat. No.: VC3712997
Molecular Formula: C14H20N2O8S2
Molecular Weight: 408.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2074-50-2 |
|---|---|
| Molecular Formula | C14H20N2O8S2 |
| Molecular Weight | 408.5 g/mol |
| IUPAC Name | 1-methyl-4-(1-methylpyridin-1-ium-4-yl)pyridin-1-ium;methyl sulfate |
| Standard InChI | InChI=1S/C12H14N2.2CH4O4S/c1-13-7-3-11(4-8-13)12-5-9-14(2)10-6-12;2*1-5-6(2,3)4/h3-10H,1-2H3;2*1H3,(H,2,3,4)/q+2;;/p-2 |
| Standard InChI Key | WXJYKXOIFICRPR-UHFFFAOYSA-L |
| SMILES | C[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)C.COS(=O)(=O)[O-].COS(=O)(=O)[O-] |
| Canonical SMILES | C[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)C.COS(=O)(=O)[O-].COS(=O)(=O)[O-] |
| Boiling Point | Decomposes at 347-356° F (EPA, 1998) Decomposes at 347-356°F |
Introduction
Chemical Identity and Properties
Paraquat methosulfate is a quaternary ammonium compound identified by the Chemical Abstracts Service (CAS) registry number 2074-50-2. It exists as either a white crystalline solid or yellow solid with distinctive chemical properties . The compound has several synonyms in commercial and scientific contexts, including Gramoone, Paraquate, PARAQUATBIS, Weedol (Chevron), Dextrone-X (ICI), Bismethyl sulfate, PARAQUAT-DIMETHYLSULFATE, Gramoxone methyl sulfate, and Paraquat bis(methyl sulfate) . These various designations reflect its widespread use and recognition across different industrial and agricultural sectors.
Physical and Chemical Characteristics
The physical properties of paraquat methosulfate make it particularly suitable for agricultural applications. The compound decomposes rather than boils when heated to approximately 347-356°F (175-180°C). It demonstrates high water solubility at 620 g/L (20-25°C), while showing varied solubility in organic solvents: 143 g/L in methanol but less than 0.1 g/L in acetone, dichloromethane, toluene, ethyl acetate, and hexane . This solubility profile influences its environmental fate and bioavailability in agricultural settings.
The compound exhibits a negative octanol/water partition coefficient (Log Kow) of -4.5 at 20°C, indicating its preference for aqueous rather than lipid phases . This property affects its distribution in biological systems and environmental compartments. Its vapor pressure measures less than 0.01 mPa (25°C), suggesting limited volatility under standard conditions . These chemical characteristics collectively contribute to paraquat methosulfate's environmental persistence and biological interactions.
Stability and Reactivity
Paraquat methosulfate demonstrates significant stability in neutral and acidic media, but undergoes ready hydrolysis in alkaline conditions . The compound undergoes photochemical decomposition when exposed to UV irradiation in aqueous solution, with approximately 75% degradation occurring within 96 hours of UV light exposure . This photosensitivity has implications for its environmental persistence and remediation strategies.
When heated to decomposition, paraquat methosulfate emits highly toxic fumes of sulfur oxides and nitrogen oxides, presenting significant hazards during fires or thermal decomposition events . The compound shows incompatibility with strong oxidizers, which can lead to dangerous reactions . Additionally, concentrated aqueous solutions of paraquat have been noted to corrode several metals including steel, tinplate, galvanized iron, and aluminum, necessitating careful consideration in storage and handling protocols .
Agricultural Applications and Uses
Paraquat methosulfate serves primarily as a non-selective herbicide and desiccant in various agricultural settings. Its rapid action and effectiveness have made it a popular choice for weed control and pre-harvest desiccation of certain crops despite growing safety concerns and regulatory restrictions in many jurisdictions .
Herbicidal Activity
The compound functions as a contact herbicide, directly killing plant tissue upon contact through disruption of photosynthetic processes and cellular membranes. Unlike systemic herbicides that translocate throughout the plant, paraquat acts locally on contacted tissues, providing rapid visual results in weed control applications . The mechanism involves the generation of superoxide radicals after absorption by plants, leading to cell membrane damage and desiccation. This mode of action makes paraquat particularly effective for controlling a broad spectrum of annual and perennial weeds in various cropping systems.
Paraquat's effectiveness as an herbicide stems from its ability to interfere with electron transfer during photosynthesis, generating reactive oxygen species that damage cell membranes. This process ultimately leads to rapid wilting and desiccation of treated plant tissues. The compound's quick action makes it particularly valuable in situations requiring immediate weed control or when rapid crop desiccation is needed prior to harvest. The historical widespread use of paraquat-based herbicides reflects their efficacy in controlling unwanted vegetation in diverse agricultural settings.
Biochemical Indicator Applications
Beyond its primary use as an herbicide, the dichloride form of paraquat has been utilized as a biological oxidation-reduction indicator in laboratory settings . This application leverages the compound's redox properties, particularly its ability to form a stable, water-soluble free radical upon reduction, which exhibits a characteristic purple coloration. Solutions of this reduced form absorb light at 396 nm, while the unreduced form absorbs at 256 nm . These spectral properties make paraquat derivatives valuable in monitoring oxidation-reduction reactions in biochemical research and analytical applications.
Toxicological Profile and Health Effects
Paraquat methosulfate exhibits significant toxicity to humans and other mammals, with multiple potential routes of exposure including ingestion, inhalation, and dermal contact. The compound's toxicological profile necessitates strict handling procedures and has led to regulatory restrictions in many jurisdictions .
Acute Toxicity
Paraquat methosulfate demonstrates high acute toxicity, with an oral LD50 of approximately 100 mg/kg in rats . In humans, consumption of just one teaspoon (approximately 10-20 mL) of concentrated paraquat solution can be fatal . The compound is classified as poison by ingestion and intraperitoneal routes, with rapid absorption leading to systemic toxicity . Initial symptoms of acute paraquat poisoning typically involve the digestive tract and respiratory system, including mouth and throat pain, nausea, vomiting, abdominal pain, and difficulty breathing . These immediate effects often progress to more severe systemic manifestations within hours of exposure.
As paraquat circulates throughout the body, it can cause multi-organ dysfunction affecting the liver, kidneys, heart, and nervous system. Specific manifestations include hepatocellular damage, renal tubular necrosis, myocardial injury, and central nervous system effects . The fatal dose in humans is estimated to be approximately 6 grams of paraquat ion, though lower amounts can cause serious and potentially fatal toxicity depending on individual factors and treatment timing . These severe toxic effects have led to the implementation of various safety measures in commercially available formulations, including the addition of blue dye, foul-smelling agents, and emetics to reduce accidental ingestion risks .
Mechanism of Toxicity
The biochemical mechanisms underlying paraquat toxicity involve oxidative stress and free radical generation. Research has demonstrated that paraquat exposure decreases superoxide dismutase (SOD) activity while elevating malondialdehyde (MDA) levels, indicating significant oxidative damage . The compound generates reactive oxygen species (ROS) that overwhelm cellular antioxidant defenses, leading to lipid peroxidation, protein oxidation, and DNA damage. Additionally, paraquat increases nitric oxide (NO) production, further contributing to cellular stress responses and inflammatory cascades .
Metabolomic studies have revealed that paraquat exposure significantly alters multiple biochemical pathways, including the citrate cycle, glutathione metabolism, taurine and hypotaurine metabolism, regulation of lipolysis in adipocytes, inflammatory mediator regulation of TRP channels, purine and pyrimidine metabolism, aldosterone synthesis and secretion, and phenylalanine metabolism . These metabolic perturbations reflect the compound's widespread effects on cellular function and contribute to its multi-organ toxicity profile. The diversity of affected pathways underscores the complex nature of paraquat toxicity and the challenges in developing effective treatments for poisoning cases.
Chronic Exposure Effects
Beyond acute poisoning, chronic or repeated exposure to paraquat methosulfate presents distinct health concerns. Agricultural workers frequently exposed to the compound may develop contact and phototoxic contact dermatitis, occupational acne, and leukoderma (skin depigmentation) . These dermatological manifestations reflect the compound's ability to cause local tissue damage and immune responses with repeated exposure. The potential for cumulative toxicity with chronic exposure has raised significant occupational health concerns in agricultural settings where paraquat products are routinely used.
Emerging research has also explored potential links between chronic paraquat exposure and neurodegenerative conditions. Studies using Drosophila models have demonstrated that paraquat exposure induces alterations in metabolites associated with oxidative stress and neurodegeneration, along with movement disorders reminiscent of Parkinson's disease symptoms . These findings parallel observations in postmortem samples from Parkinsonism patients, suggesting possible mechanistic connections between paraquat exposure and neurological degeneration . While these associations require further investigation in human populations, they highlight the importance of minimizing chronic exposure through appropriate protective measures and regulatory oversight.
Environmental Behavior and Ecotoxicology
The environmental fate and ecological impacts of paraquat methosulfate represent important considerations for its agricultural use and risk assessment. Its chemical properties influence its persistence, mobility, and bioavailability in various environmental compartments .
Environmental Persistence and Degradation
Paraquat methosulfate demonstrates significant environmental persistence under certain conditions. The compound remains stable in neutral and acidic media but undergoes hydrolysis in alkaline environments . Photodegradation represents a significant pathway for environmental breakdown, with approximately 75% degradation occurring within 96 hours of UV light exposure in aqueous solutions . This susceptibility to photochemical decomposition may limit long-term persistence in surface waters and on exposed soil surfaces, though protection from light in deeper soil layers could prolong environmental residence time.
Ecotoxicological Impacts
Regulatory Status and Future Perspectives
The regulatory landscape surrounding paraquat methosulfate continues to evolve in response to safety concerns, emerging research findings, and changing agricultural practices. Understanding current regulations and future research directions provides important context for the compound's ongoing role in agriculture and chemistry .
Current Regulatory Framework
Regulatory approaches to paraquat vary significantly across different jurisdictions, reflecting regional risk assessment methodologies and agricultural priorities. In the United States, paraquat is classified as a restricted-use pesticide, requiring certified applicator training and implementation of specific safety measures . These include the addition of blue dye, strong odor agents, and emetic compounds to commercial formulations to reduce accidental ingestion risks . Similar restrictions exist in many other countries, though specific requirements and limitations vary widely.
Some jurisdictions have implemented more stringent measures, including complete bans on paraquat products. These regulatory decisions typically reflect concerns about acute poisoning incidents, potential chronic health effects, and the availability of alternative herbicide options. The Australian Pesticides and Veterinary Medicines Authority (APVMA) has conducted comprehensive reviews of paraquat safety and use patterns, resulting in modified application guidelines and product labeling requirements . Ongoing regulatory reassessments in multiple countries continue to refine the risk management approach for paraquat methosulfate and related compounds, balancing agricultural benefits against potential health and environmental concerns.
Future Research Directions
Several critical research areas may influence future understanding and regulation of paraquat methosulfate. Continued investigation of potential neuroprotective agents represents an important direction, building on preliminary studies of compounds like 5-hydroxy-1-methylhydantoin (HMH) . Development of more effective treatments for paraquat poisoning remains a significant unmet medical need, potentially reducing mortality and morbidity associated with exposure incidents. Advanced metabolomic approaches offer valuable insights into paraquat's toxic mechanisms and potential interventions, as demonstrated in recent studies .
Further research into potential connections between paraquat exposure and neurodegenerative diseases may also influence future regulatory decisions. The observed parallels between paraquat-induced metabolic changes in experimental models and patterns seen in Parkinson's disease patients warrant additional investigation . Continued development of alternative weed management strategies with improved safety profiles may gradually reduce agricultural reliance on paraquat products. These research directions collectively contribute to an evolving understanding of paraquat methosulfate's risk profile and appropriate management approaches.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume